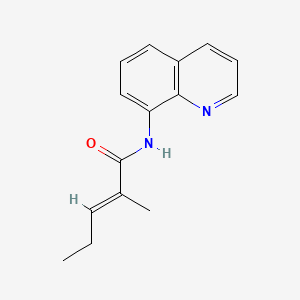

(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide

Description

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(E)-2-methyl-N-quinolin-8-ylpent-2-enamide |

InChI |

InChI=1S/C15H16N2O/c1-3-6-11(2)15(18)17-13-9-4-7-12-8-5-10-16-14(12)13/h4-10H,3H2,1-2H3,(H,17,18)/b11-6+ |

InChI Key |

GMLONQGDRCABLB-IZZDOVSWSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCC=C(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediate

The most widely reported method for synthesizing (E)-2-methyl-N-(quinolin-8-yl)pent-2-enamide involves the formation of an acid chloride intermediate followed by nucleophilic acyl substitution with 8-aminoquinoline.

Synthesis of 2-Methyl-2-pentenoic Acid

The precursor, (E)-2-methyl-2-pentenoic acid, is synthesized via hydrolysis of methyl 2-methyl-2-pentenoate under basic conditions. Porter and Schuster (1985) achieved a 77% yield using potassium hydroxide in methanol-water at elevated temperatures. Alternative routes include oxidation of corresponding aldehydes or Grignard reactions, though these are less commonly reported.

Acid Chloride Formation

Thionyl chloride (SOCl₂) is the reagent of choice for converting 2-methyl-2-pentenoic acid to its acid chloride. The reaction is typically conducted in dichloromethane (DCM) at 80°C for 90 minutes, followed by removal of excess SOCl₂ under reduced pressure. Catalytic dimethylformamide (DMF) may be added to accelerate the reaction.

Coupling with 8-Aminoquinoline

The acid chloride is reacted with 8-aminoquinoline in the presence of a tertiary base, such as triethylamine (Et₃N), to neutralize HCl generated during the reaction. Optimal conditions involve stirring at 0°C for 6 hours in DCM, followed by extraction and purification via silica gel column chromatography (petroleum ether/ethyl acetate = 10:1). This method yields the target compound as a pale yellow liquid with a reported purity >98%.

Table 1: Key Reaction Parameters for Classical Amide Coupling

Cross-Metathesis Approach

A modular strategy employing olefin metathesis has been developed to access non-conjugated alkenyl amides. This method utilizes Grubbs II catalyst (H₂IMes)(PCy₃)Cl₂Ru=CHPh to facilitate cross-metathesis between preformed alkenyl amides and terminal alkenes.

One-Pot Tandem Synthesis

Recent advancements describe a one-pot protocol combining acid chloride formation and amide coupling without isolating intermediates. This method reduces purification steps and improves overall efficiency.

Procedure

- In situ Acid Chloride Generation : 2-Methyl-2-pentenoic acid is treated with oxalyl chloride and DMF in DCM.

- Direct Coupling : 8-Aminoquinoline and Et₃N are added to the reaction mixture, proceeding at room temperature for 10 hours.

- Work-up : Crude product is washed with NaHCO₃ and brine, followed by chromatography.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical Amide Coupling | 70–86% | >98% | High | Industrial |

| Cross-Metathesis | 50–65% | 95–97% | Low | Laboratory |

| One-Pot Tandem | 75–80% | >95% | Moderate | Pilot-scale |

Catalytic Amination of Halogenated Precursors

A patent by CN101602723B discloses an alternative route starting from 2-methyl-8-bromoquinoline. Copper-catalyzed amination with ammonia in dimethyl sulfoxide (DMSO) at 100°C yields 2-methyl-8-aminoquinoline, which is subsequently acylated. While this method is less direct, it provides access to novel quinoline derivatives.

Analytical Characterization

Successful synthesis is confirmed by:

Challenges and Optimization Strategies

- Stereochemical Control : Ensuring (E)-selectivity requires strict temperature control during acid chloride formation.

- Purification : Silica gel chromatography remains critical for removing unreacted 8-aminoquinoline.

- Scale-up : Industrial production favors classical amide coupling due to reagent availability and cost.

Scientific Research Applications

(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: It is explored for its electronic properties and potential use in organic semiconductors or light-emitting diodes (LEDs).

Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.

Industrial Applications: Its stability and reactivity make it a candidate for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-N-(quinolin-8-yl)benzamide (1a)

- Structure : A benzamide analog with a methyl-substituted aromatic ring instead of the pent-2-enamide chain.

- Synthesis : Achieved in 80% yield via palladium-catalyzed coupling, indicating robust synthetic accessibility .

- Reactivity : Stable under cross-coupling conditions; unreacted material (20%) was recovered in stoichiometric nickel-mediated reactions, suggesting resistance to protodemetalation .

N-(quinolin-8-yl)pentanamide (6)

- Structure : Saturated pentanamide chain lacking the α,β-unsaturation.

- Synthesis : Lower yield (18%) as an orange oil, possibly due to reduced stability or purification challenges compared to crystalline benzamide derivatives .

- Physical Properties : The saturated chain likely increases flexibility and reduces conjugation, diminishing electronic interactions critical for applications like catalysis or fluorescence.

5-((3-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy)-2-methyl-N-(quinolin-8-yl)benzamide (1f)

- Structure : Features a propargyloxy-benzamide group and trifluoromethyl substituent.

- Contrast with Target Compound : The propargyloxy group introduces alkyne reactivity absent in the target compound, enabling click chemistry or further functionalization.

Melatonin-Quinoline Hybrid (B2)

- Structure: Combines quinoline with a melatonin-derived indole-ethylacetamide chain.

- Synthesis: Achieved in 76% yield via SN2 displacement, highlighting the versatility of quinoline amines in nucleophilic reactions .

- Bioactivity Potential: The hybrid structure suggests dual targeting of melatonin receptors and quinoline-mediated pathways, a strategy that could be extrapolated to the target compound if bioactivity is explored.

Research Findings and Implications

- Synthetic Challenges : The lower yield of saturated pentanamide (6) compared to benzamide derivatives (1a) suggests that introducing α,β-unsaturation (as in the target compound) may require optimized conditions to prevent side reactions or decomposition .

- Electronic and Steric Effects : The (E)-pent-2-enamide’s planar geometry and conjugation could enhance metal-binding affinity compared to saturated analogs, as seen in related α,β-unsaturated amides used in catalysis .

Biological Activity

(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the quinoline moiety, which is known for its pharmacological versatility. The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, contributing to its activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, quinoline derivatives have been documented to affect pathways related to tumor growth and metastasis .

Table 1: Summary of Anticancer Activities

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal) | 10 | Apoptosis induction | |

| Various cancer cells | 5 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which could enhance cholinergic activity in the brain .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Reduction : Some studies suggest that it can modulate oxidative stress responses, providing protection against cellular damage.

Case Studies and Research Findings

Several case studies highlight the compound's potential:

- Anticancer Study : A study demonstrated that this compound significantly reduced tumor size in xenograft models, showcasing its potential as a therapeutic agent against specific cancers.

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance.

- Neuroprotection : Research involving animal models indicated that the compound could improve cognitive function by reducing neuroinflammation and promoting neuronal survival.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity. Key markers include aromatic proton resonances (δ 7.1–9.1 ppm for quinoline protons) and amide NH signals (δ ~9.7 ppm). Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1650 cm⁻¹) . For deuteration studies, ¹³C NMR and isotopic labeling (e.g., N-deuterated analogs) help track reaction pathways .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELXL for structure solution and refinement. Challenges include resolving disorder in flexible groups (e.g., pent-2-enamide chain) and optimizing hydrogen-bonding networks. SHELX’s iterative refinement tools (e.g., TWIN/BASF commands) address twinning or high thermal motion in crystals. Validation metrics (R-factor < 0.05) ensure accuracy .

Q. What methodologies are used to investigate the compound's mechanism of action in biological systems, such as apoptosis induction in cancer cells?

- Methodological Answer : Copper(II) complexes of quinolin-8-yl ligands (structural analogs) induce apoptosis via mitochondrial pathways, validated by flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation). Dose-response assays (IC₅₀ determination) and reactive oxygen species (ROS) measurement further elucidate mechanisms .

Q. How can isotopic labeling (e.g., deuterium) aid in studying the compound's metabolic pathways or reaction mechanisms?

- Methodological Answer : Deuterium exchange experiments (e.g., N-deuterated benzamide analogs) track hydrogen-transfer steps in reactions like C–H activation. Liquid chromatography–mass spectrometry (LC-MS) monitors deuterium retention in metabolites, revealing enzymatic or non-enzymatic degradation pathways .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low reaction efficiency?

- Methodological Answer : Contradictions (e.g., unreacted starting material or missing byproducts) are addressed via mechanistic probes:

- Kinetic studies : Varying reaction time/temperature to identify rate-limiting steps.

- Isotopic labeling : Distinguishing between protodemetalation and cross-coupling pathways.

- Computational modeling : DFT calculations to predict intermediates .

Q. What in vitro models are appropriate for evaluating the compound's pharmacokinetic properties, and how is mass spectrometry applied in metabolite profiling?

- Methodological Answer : Hepatocyte incubation assays assess metabolic stability, while high-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation). Fragmentation patterns (MS/MS) and authentic standards validate metabolite structures. For example, analogs like AZD6280 were profiled using LC-HRMS to detect hydroxylated and thiazole-conjugated derivatives .

Q. How do structural modifications of the quinolin-8-yl moiety influence the compound's biological activity and selectivity?

- Methodological Answer : Substituent effects are studied via SAR (structure-activity relationship) campaigns:

- Electron-withdrawing groups (e.g., halogens) enhance metal-binding affinity in catalytic applications.

- Bulkier groups (e.g., morpholino in copper complexes) improve cellular uptake and target selectivity.

- Hybrid scaffolds (e.g., PARP-1 inhibitors with benzamide-quinoline motifs) balance potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.